![molecular formula C12H20N2O3 B1528963 Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 392331-78-1](/img/structure/B1528963.png)
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate follows International Union of Pure and Applied Chemistry conventions for spirocyclic heterocycles, where the spiro designation [3.5] indicates the ring sizes of the fused bicyclic system. The Chemical Abstracts Service registry number 392331-78-1 provides unique identification for this specific molecular entity within the global chemical database system. Alternative naming conventions include 7-tert-butoxycarbonyl-2-oxo-1,7-diazaspiro[3.5]nonane and N-tert-butoxycarbonyl-2-oxo-1,7-diazaspiro[3.5]nonane, reflecting the protective group functionality attached to the nitrogen atom at position 7.
The molecular descriptor Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 provides a linear encoding of the three-dimensional structure, facilitating computational analysis and database searches. The International Chemical Identifier key and standard identifier provide additional layers of molecular recognition within chemical informatics systems. The European Community number and Distributed Structure-Searchable Toxicity database identifiers further enhance the compound's regulatory and safety database integration.
The systematic analysis reveals that this compound belongs to the broader class of diazaspiro compounds, specifically those incorporating both lactam and carbamate functionalities. The numbering system assigns position 1 to the nitrogen atom within the four-membered ring, position 2 to the carbonyl carbon of the lactam, and position 7 to the nitrogen atom bearing the tert-butoxycarbonyl protecting group. This nomenclature system enables precise communication regarding substitution patterns and stereochemical relationships within the spirocyclic framework.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVMJMQRLATGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726252 | |
Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-78-1 | |
Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 2-oxo-1,7-diazaspiro[3Similar compounds have been used in the synthesis of ret kinase inhibitors. RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, and survival.
Mode of Action
The exact mode of action of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a ret kinase inhibitor, it would bind to the kinase, preventing it from phosphorylating other proteins and thus inhibiting the signal transduction pathways that lead to cell growth and survival.
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it would affect pathways involved in cell growth, differentiation, and survival.
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it could potentially inhibit cell growth and survival.
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, such as CDKs and RTKs, inhibiting their catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, including those regulating cell growth and survival. Additionally, this compound may influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy balance and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.
Biological Activity
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a compound belonging to the class of spiro compounds, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.
- Molecular Formula : C13H21N2O3
- Molecular Weight : 251.32 g/mol
- CAS Number : 203661-69-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively, leading to modulation of biological pathways. Notably, it has been studied for its role in inhibiting fatty acid amide hydrolase (FAAH), which is significant in the regulation of endocannabinoid levels in the body.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, including FAAH, which has implications for pain management and anti-inflammatory effects.
- Receptor Binding : The compound interacts with receptors involved in pain and inflammation pathways, suggesting potential therapeutic applications in treating conditions like chronic pain and inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have indicated some antimicrobial properties, although further research is needed to establish efficacy and mechanisms.
Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various diazaspiro compounds on FAAH. This compound was identified as a promising candidate due to its structural similarity to known inhibitors. The study demonstrated that this compound could significantly reduce FAAH activity in vitro, leading to increased levels of endocannabinoids.
Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial potential of spiro compounds, this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are required to elucidate the mechanism behind this activity.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
A. Spiro Ring Size ([3.5] vs. [4.4])
- [3.5] Systems : Smaller rings (e.g., 392331-78-1) introduce higher steric strain, enhancing reactivity in cycloadditions or nucleophilic substitutions .
- [4.4] Systems : Larger rings (e.g., 116024-67-0) reduce strain, improving stability for long-term storage or iterative synthetic steps .
B. Substituent Position and Electronic Effects
- Oxo Group : Position 2 (main compound) vs. 1 or 6 (analogs) alters hydrogen-bonding capacity and electron density, impacting solubility and interaction with biological targets .
- Carboxylate Position : Shifting from C7 (main compound) to C2 (1194376-44-7) modifies steric accessibility for coupling reactions .
C. Functional Group Modifications
- Methyl Substituent (2306248-63-3): Introduces chirality, enabling enantioselective synthesis of APIs .
Preparation Methods
Construction of the Diazaspiro[3.5]nonane Core
The diazaspiro[3.5]nonane framework is generally synthesized through cyclization reactions involving diamine precursors and cyclic ketones or lactams. A common approach involves:
- Starting with a 1,7-diaminoheptane or its derivatives
- Reacting with a cyclic anhydride or cyclic ketone to induce intramolecular cyclization forming the spiro ring
- The 2-oxo group is introduced as a lactam moiety during ring closure
This method ensures the formation of a bicyclic system with nitrogen atoms positioned at the 1 and 7 positions of the spiro ring.
Introduction of the tert-Butyl Carbamate Protecting Group
Protection of the nitrogen atom at the 7-position is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. This step is critical to stabilize the amine functionality and allow further chemical manipulation if necessary.
Typical conditions include:
- Use of a base such as triethylamine or sodium bicarbonate
- Solvent: dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reaction time: 1–4 hours
Purification and Characterization
The crude product is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the spirocyclic structure and Boc protection
- Mass spectrometry for molecular weight confirmation (240.30 g/mol)
- Infrared spectroscopy (IR) for functional group analysis, especially the carbonyl (C=O) stretch around 1700 cm⁻¹
Summary of Preparation Conditions
Step | Reagents/Conditions | Purpose | Notes |
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Diazaspiro ring formation | 1,7-diaminoheptane + cyclic ketone/anhydride | Cyclization to form spiro core | Intramolecular lactam formation |
Boc protection | Di-tert-butyl dicarbonate, base (Et3N) | Protect amine as tert-butyl carbamate | Mild temperature, 1–4 h |
Purification | Chromatography or recrystallization | Isolate pure compound | Confirm structure by NMR, MS, IR |
Research Findings and Optimization
- The ring-closing step is sensitive to the choice of solvent and temperature; polar aprotic solvents favor cyclization efficiency.
- Boc protection yields are typically high (>85%) when performed under controlled temperature and stoichiometry.
- The compound shows moderate lipophilicity (XLogP3-AA ~0.5), indicating balanced solubility properties, which are favorable for further functionalization.
Patents and Literature
Several patents detail the synthesis of compounds containing the 1,7-diazaspiro[3.5]nonane core with Boc protection, emphasizing the utility of this scaffold in medicinal chemistry. These patents describe variations in ring size, substituents, and protecting groups but consistently use the cyclization and Boc protection strategy outlined above.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions starting from 2,7-diazaspiro[3.5]nonane. Key steps include substitution to introduce the carboxylic acid group and esterification with tert-butanol. For example:
- Substitution : Use nucleophilic reagents (e.g., chloroformate derivatives) under basic conditions (e.g., NaHCO₃) at 0–5°C to avoid side reactions .
- Esterification : Employ tert-butyl groups via carbodiimide-mediated coupling (e.g., DCC/DMAP) in anhydrous solvents (e.g., DCM) .
- Optimization : Adjust solvent polarity, temperature, and catalyst loading. For instance, higher yields (>80%) are achieved using DCM at 25°C with 1.2 equiv. of DCC .
Q. Which analytical techniques are most reliable for structural characterization of this spirocyclic compound?
- Techniques :
- NMR : ¹H/¹³C NMR confirms the spirocyclic structure (e.g., distinct tert-butyl singlet at δ 1.4 ppm) and carbonyl resonance (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₀N₂O₃, [M+H]⁺ = 241.155) .
- X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for understanding reactivity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coats, and chemical splash goggles are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data (e.g., acute toxicity vs. "no data available")?
- Analysis Framework :
- Source Evaluation : Compare SDS from Indagoo (H302, H315 ) with Combi-Blocks (no acute toxicity data ). Discrepancies may arise from batch purity or testing methodologies.
- Experimental Validation : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity, referencing OECD guidelines .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) and identify byproducts (e.g., CO, NOx under pyrolysis) .
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
- Approaches :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like proteases or kinases .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC₅₀) .
Q. What are the challenges in identifying decomposition products during thermal degradation?
- Analytical Workflow :
- GC-MS/TGA-FTIR Coupling : Detect volatile products (e.g., CO, NOx) under controlled heating .
- LC-HRMS : Identify non-volatile residues (e.g., oxidized spirocyclic intermediates) .
Q. How should researchers address gaps in ecological toxicity data for environmental risk assessment?
- Proposed Methods :
- QSAR Modeling : Predict ecotoxicity using tools like ECOSAR .
- Algal Growth Inhibition Tests : Follow OECD 201 guidelines to estimate EC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.